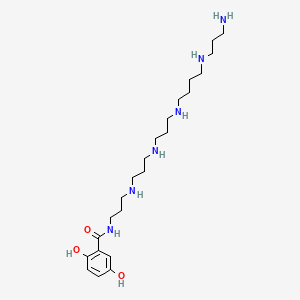
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide is a chemical compound with the molecular formula C6H3N5O6. It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazol-5-amine with nitric acid under controlled conditions to introduce nitro groups at the 4 and 6 positions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher nitrated benzoxadiazole derivatives.
Reduction: Amino-substituted benzoxadiazole derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the electronic properties of the compound and enabling it to interact with biological molecules. The benzoxadiazole ring system can also facilitate binding to specific sites on proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,1,3-Benzoxadiazol-4-amine, 5,7-dinitro-, 3-oxide
- 2,1,3-Benzoxadiazol-5-amine hydrochloride
- Benzofuroxan
- 2,1,3-Benzothiadiazole
Uniqueness
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. The presence of both nitro and amine groups on the benzoxadiazole ring allows for a wide range of chemical modifications and applications .
Propriétés
| 134317-89-8 | |
Formule moléculaire |
C6H3N5O6 |
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-amine |
InChI |
InChI=1S/C6H3N5O6/c7-4-2(9(12)13)1-3-5(6(4)10(14)15)8-17-11(3)16/h1H,7H2 |
Clé InChI |
BVDASPNCUVQDAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)


![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)




